N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-chlorobenzamide
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Overview
Description
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-CHLOROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperazine ring, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-CHLOROBENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Introduction of the Chlorobenzamide Moiety: This step involves the coupling of the benzodiazole-piperazine intermediate with 4-chlorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide
- N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide
- N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide
Uniqueness
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-4-CHLOROBENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzodiazole core and piperazine ring are particularly noteworthy, as they contribute to its potential as a versatile scaffold in drug design and development.
Properties
Molecular Formula |
C22H24ClN5O2 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C22H24ClN5O2/c1-15(29)28-11-9-27(10-12-28)14-21-25-19-13-18(7-8-20(19)26(21)2)24-22(30)16-3-5-17(23)6-4-16/h3-8,13H,9-12,14H2,1-2H3,(H,24,30) |
InChI Key |
BKJUHJUIKHJGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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